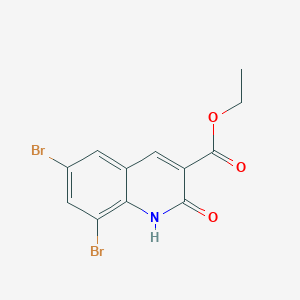

![molecular formula C7H2Cl3NS B1301390 2,4,5-Trichlorobenzo[d]thiazole CAS No. 898747-87-0](/img/structure/B1301390.png)

2,4,5-Trichlorobenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

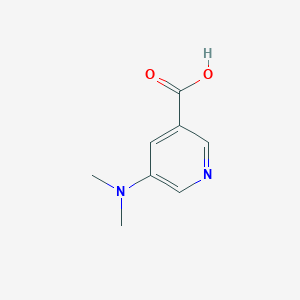

2,4,5-Trichlorobenzo[d]thiazole is a tricyclic compound that incorporates a benzo[d]thiazole moiety. This structure is part of a broader class of heterocyclic compounds that contain nitrogen and sulfur within a fused ring system. These compounds are of interest due to their potential applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of chlorine substituents on the benzene ring can significantly affect the electronic properties and reactivity of the molecule, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or cyclization processes. For instance, 1,2,4-triazolo[3,4-b]thiazole derivatives have been synthesized using a novel multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide, thiosemicarbazide, and aromatic carboxylic acids, with phosphorous oxychloride as the cyclizing agent . Similarly, benzo[d]thiazole derivatives have been prepared from 2-hydrazinobenzo[d]thiazole treated with various reagents to yield tricyclic compounds with different five-membered heterocyclic fusions . These methods highlight the versatility and efficiency of synthesizing complex heterocyclic structures that may include the synthesis of 2,4,5-Trichlorobenzo[d]thiazole.

Molecular Structure Analysis

X-ray diffraction crystallography is a common technique used to determine the molecular structure of heterocyclic compounds. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was determined, revealing intermolecular hydrogen bonding in its crystalline form . Such detailed structural information is crucial for understanding the properties and potential applications of these molecules.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds like 2,4,5-Trichlorobenzo[d]thiazole is influenced by the presence of electron-withdrawing groups such as chloro substituents, which can enhance the electrophilic character of the molecule. These compounds can participate in various chemical reactions, including condensation to form Schiff bases and subsequent cyclization to create additional heterocyclic rings . The specific reactivity patterns of 2,4,5-Trichlorobenzo[d]thiazole would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For instance, the planar structure and electron-deficient nature of the thiazolo[5,4-d]thiazole moiety contribute to high oxidative stability and efficient intermolecular π-π overlap, which are desirable features for applications in organic electronics . The presence of chlorine atoms can increase the density and influence the electronic properties of the molecule, affecting its solubility, melting point, and reactivity. The exact properties of 2,4,5-Trichlorobenzo[d]thiazole would need to be determined experimentally, but they can be inferred based on the properties of structurally related compounds.

科学的研究の応用

Organic Electronics

- Field : Organic Electronics .

- Application : The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which includes 2,4,5-Trichlorobenzo[d]thiazole, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it suitable for applications in organic electronics .

- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are prepared, expanding the conjugated backbone of the semiconducting material .

- Results : The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : The structure of 2,4,5-trichlorobenzothiazole makes it a potentially valuable building block for the synthesis of other complex organic molecules. It’s used as a starting material for the preparation of various heterocyclic compounds, including thiadiazoles and thiadiazines.

- Method : The methodologies adopted for the synthesis of thiazolo[4,5-d]-thiazoles and thiazolo[5,4-d]thiazoles are reviewed . For example, a classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d]thiazole involves the Jacobsen cyclization of thioamide .

- Results : Despite the large number of publications in the last two decades, only a few methodologies are known for the synthesis of thiazolothiazoles .

Optoelectronic Devices

- Field : Optoelectronics .

- Application : Thiazolo[5,4-d]thiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are prepared, expanding the conjugated backbone of the semiconducting material .

- Results : The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in optoelectronics .

Drug Design

- Field : Pharmaceutical Chemistry .

- Application : The 2,4,5-trisubstituted thiazole is a privileged scaffold in drug design and activity improvement . It provides greater insights into the rational design of more potent pharmaceutical molecules .

- Method : The 2,4,5-trisubstituted thiazole is used as a building block in the synthesis of various pharmaceutical molecules .

- Results : The use of 2,4,5-trisubstituted thiazole has led to the development of more potent pharmaceutical molecules .

Coordination Chemistry

- Field : Coordination Chemistry .

- Application : The thiazolothiazole moiety, including 2,4,5-Trichlorobenzo[d]thiazole, can be incorporated into a coordination network . This can be useful in the synthesis of complex structures with potential applications in various fields .

- Method : The specific method of application would depend on the exact nature of the coordination network being synthesized .

- Results : The results would vary based on the specific coordination network being synthesized .

Plastic Electronics

- Field : Plastic Electronics .

- Application : Thiazolo[5,4-d]thiazoles, including 2,4,5-Trichlorobenzo[d]thiazole, are promising building blocks in the synthesis of semiconductors for plastic electronics . They have high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are prepared, expanding the conjugated backbone of the semiconducting material .

- Results : The use of thiazolo[5,4-d]thiazole-based materials in plastic electronics has been recognized recently, and there is plenty of room for improvement and broadening of the material scope .

Safety And Hazards

特性

IUPAC Name |

2,4,5-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSPQUJKJPNTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365956 |

Source

|

| Record name | 2,4,5-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichloro-1,3-benzothiazole | |

CAS RN |

898747-87-0 |

Source

|

| Record name | 2,4,5-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)